N-(6-amino-1,3-benzothiazol-2-yl)ethane-1-sulfonamide
Overview
Description
“N-(6-amino-1,3-benzothiazol-2-yl)ethane-1-sulfonamide” is a chemical compound with the molecular formula C9H11N3O2S2 and a molecular weight of 257.33 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation:CCS(=O)(=O)NC1=NC2=C(S1)C=C(C=C2)N
. Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Its PubChem CID is 16795847 and its MDL Number is MFCD09742667 .Scientific Research Applications
Synthesis and Biological Screening
- A study by Irshad et al. (2016) synthesized a series of ethylated sulfonamides with 1,4-benzodioxane moiety. These compounds exhibited good inhibitory activity against lipoxygenase and moderate inhibition of acetylcholinesterase, butyrylcholinesterase, and α-glucosidase enzymes.
Reactivity Studies
- Research by Kamps et al. (2013) showed that benzothiazole-2-sulfonamides can react with hydroxylamine in aqueous solutions to form 2-hydroxybenzothiazole, sulfur dioxide, and the corresponding amine, suggesting a potential pathway for the deprotection of benzothiazole-2-sulfonyl-protected amino acids.
Anticonvulsant Activity
- A study by Khokra et al. (2019) synthesized benzothiazole coupled sulfonamide derivatives and evaluated their anticonvulsant potential. One compound showed significant anticonvulsant activity, highlighting the therapeutic potential of these compounds.
Biotransformation
- Research by Colucci and Buyske (1965) explored the metabolism of benzothiazole-2 sulfonamide, finding it undergoes complete metabolism in rats, rabbits, and dogs to form urinary metabolites like benzothiazole-2 mercapturic acid and benzothiazole-2 mercaptan.
Properties
IUPAC Name |
N-(6-amino-1,3-benzothiazol-2-yl)ethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S2/c1-2-16(13,14)12-9-11-7-4-3-6(10)5-8(7)15-9/h3-5H,2,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAOBULBVRRHJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=NC2=C(S1)C=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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